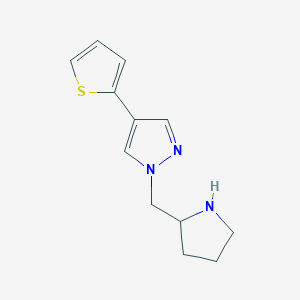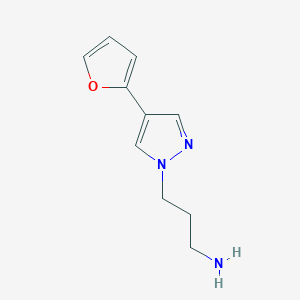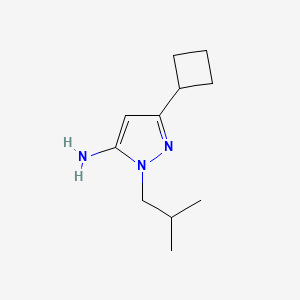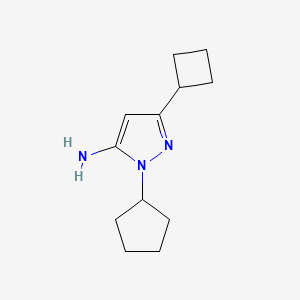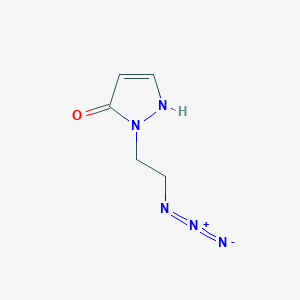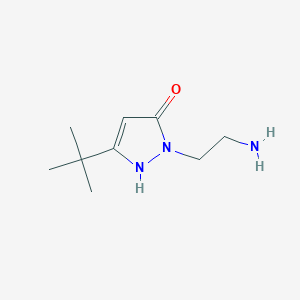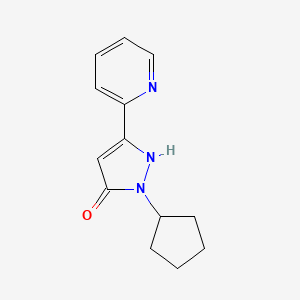
4-Fluor-2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitril
Übersicht
Beschreibung
4-Fluoro-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C17H19BFN3O2 and its molecular weight is 327.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthesereaktionen
Diese Verbindung dient als wichtiges Reaktionszwischenprodukt in der organischen Synthese, insbesondere bei Kohlenstoff-Kohlenstoff-Kupplungs- und Kohlenstoff-Hetero-Kupplungsreaktionen . Seine einzigartige Struktur ermöglicht vielfältige Anwendungen bei der Synthese komplexer organischer Moleküle.
Biologische Aktivität und pharmakologische Wirkungen
Aufgrund seiner strukturellen Eigenschaften weist diese Verbindung eine gute biologische Aktivität und potenzielle pharmakologische Wirkungen auf. Sie wurde in der Bor-Neutroneneinfangtherapie und in Arzneimitteltransportpolymeren zur Krebsbehandlung eingesetzt .
Stabilität und Reaktivität in Suzuki-Reaktionen
Arylboronsäuren wie diese Verbindung sind gegenüber Wasser und Luft stabil, was sie zu wichtigen Nukleophilen in Suzuki-Reaktionen macht. Ihre Stabilität und Reaktivität unter verschiedenen Bedingungen machen sie wertvoll für die Herstellung von Biarylverbindungen .
Entwicklung fluorhaltiger Medikamente
Das Vorhandensein von Fluor verstärkt die biologische Aktivität und Stabilität von Medikamenten. Diese Verbindung, die ein Fluoratom enthält, kann bei der Entwicklung von Medikamenten mit hoher Aktivität und Widerstandsfähigkeit gegen Abbau verwendet werden .
Anwendungen als Lokalanästhetikum
Amid-Lokalanästhetika sind in der klinischen Krebsoperation unerlässlich. Verbindungen wie diese können aufgrund ihrer anästhetischen Eigenschaften, die in In-vivo-Studien und klinischen Daten vielversprechende Ergebnisse gezeigt haben, zur Krebsbehandlung beitragen .
Analyse der Molekülstruktur
Die Molekülstruktur der Verbindung kann mit Methoden wie der Dichtefunktionaltheorie (DFT) analysiert werden, was zum Verständnis ihrer physikalischen und chemischen Eigenschaften beiträgt. Diese Analyse ist entscheidend für die Konstruktion von Molekülen mit gewünschten Eigenschaften .
Eigenschaften
IUPAC Name |
4-fluoro-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BFN3O2/c1-16(2)17(3,4)24-18(23-16)14-9-21-22(11-14)10-13-7-15(19)6-5-12(13)8-20/h5-7,9,11H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNHLXYKFVQQJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C=CC(=C3)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


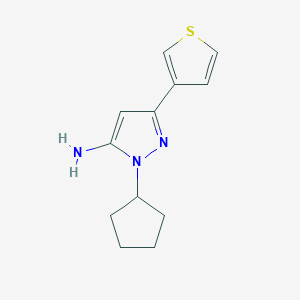



![3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491244.png)
![2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1491245.png)
